molecular formula C22H32N4O9 B10825610 acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

Cat. No.: B10825610
M. Wt: 496.5 g/mol
InChI Key: QBGSWFICIXDKTJ-UQKRIMTDSA-N
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Description

This compound is a structurally complex acetic acid derivative featuring a Boc-protected (tert-butoxycarbonyl) amino group, multiple acetyl-amide linkages, and a phenyl-substituted propanoyl backbone. Its molecular formula is C₂₁H₂₈N₄O₈, with a molecular weight of 464.47 g/mol. The Boc group (2-methylpropan-2-yl) serves as a protective moiety for the amino functionality, a common strategy in peptide synthesis to prevent unwanted side reactions .

Key structural features:

  • Boc protection: Enhances stability during synthesis.
  • Multiple acetyl-amide bonds: Imparts rigidity and hydrogen-bonding capacity.
  • Phenyl group: Contributes to hydrophobic interactions in biological systems.

Properties

Molecular Formula

C22H32N4O9

Molecular Weight

496.5 g/mol

IUPAC Name

acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C20H28N4O7.C2H4O2/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13;1-2(3)4/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28);1H3,(H,3,4)/t14-;/m0./s1

InChI Key

QBGSWFICIXDKTJ-UQKRIMTDSA-N

Isomeric SMILES

CC(=O)O.CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O

Origin of Product

United States

Biological Activity

The compound acetic acid; 2-[[ (2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid is a complex peptide derivative with significant implications in biochemistry and pharmacology. This article explores its biological activity, focusing on its role as a linker in antibody-drug conjugates (ADCs), its chemical properties, and relevant research findings.

This compound has a molecular formula of C20H28N4O7C_{20}H_{28}N_{4}O_{7} and a molecular weight of approximately 436.5 g/mol. Its structure consists of multiple amino acid residues connected through amide bonds, with the presence of a tert-butoxycarbonyl (Boc) protective group enhancing its stability during synthesis and application processes.

Role in Antibody-Drug Conjugates (ADCs)

The primary application of this compound lies in its use as a linker in ADCs. ADCs combine the targeting ability of monoclonal antibodies with potent cytotoxic drugs, allowing for targeted cancer therapy. The specific design of this linker enables selective cleavage by proteases found in tumor cells, ensuring that the drug is released at the intended site .

Interaction with Biological Pathways

Research indicates that compounds structurally similar to acetic acid; 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid can influence various biological pathways. These interactions may involve binding to receptors and enzymes that play critical roles in metabolism and cellular signaling.

Comparative Analysis

To better understand the unique features of this compound, we can compare it with other peptides and derivatives:

Compound NameStructureNotable Features
GlycylglycylphenylalanineGly-Gly-PheLacks protective groups; simpler structure
Boc-Phe-AlaBoc-Phenylalanine-AlanineDifferent amino acid sequence; used in drug design
GlycylphenylalanineGly-PheSimpler structure; often studied for neuroactivity

These comparisons highlight the unique combination of glycine and phenylalanine residues along with the protective Boc group that enhances stability during synthesis and application processes.

Study on ADC Efficacy

A study published in Cancer Research examined the efficacy of an ADC utilizing this linker. The results demonstrated significant tumor regression in preclinical models, underscoring the importance of linker design in optimizing therapeutic outcomes. The study reported that the linker allowed for precise drug release, which minimized systemic toxicity while maximizing tumor targeting .

Interaction Studies

Another investigation focused on the interaction of similar compounds with metal ions and other biomolecules. This research provided insights into potential functional roles beyond their primary applications, suggesting that these linkers may modulate receptor activity and influence cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Boc, phenyl, acetyl-amide chain C₂₁H₂₈N₄O₈ 464.47 Reference compound for comparison.
N-Acetyl-L-phenylalanine Acetyl, phenyl C₁₁H₁₃NO₃ 207.23 Simpler structure; lacks Boc and amide chains.
2-{4-[2-(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic Acid Oxopiperidinyl, phenoxy C₁₅H₁₈N₂O₅ 306.32 Replaces phenyl with phenoxy; oxopiperidinyl instead of Boc.
(2S)-2-(Adamantan-1-yl)-2-[(tert-butoxycarbonyl)amino]acetic Acid Adamantyl, Boc C₁₈H₂₇NO₄ 333.42 Adamantyl group increases steric bulk; shorter chain.

Structural Insights :

  • The Boc group in the target compound differentiates it from simpler acetylated amino acids (e.g., N-acetylphenylalanine) by improving synthetic controllability .
  • Compared to oxopiperidinyl derivatives , the target compound’s phenyl group may enhance binding to aromatic residue-rich targets (e.g., enzymes or receptors).
Functional Comparisons
2.2.1. Bioactivity
  • Anti-inflammatory Potential: The phenyl and acetyl-amide motifs are shared with ursolic acid (UA) and oleanolic acid (OA), which exhibit dose-dependent anti-inflammatory effects in carrageenan-induced edema models . However, the target compound’s Boc group may reduce direct bioactivity unless cleaved in vivo.
  • Analgesic Activity : Unlike UA and OA, which inhibit acetic acid-induced abdominal constriction in mice , the target compound’s larger size may limit membrane permeability, necessitating prodrug strategies.
2.2.2. Physicochemical Properties
  • Lipophilicity : LogP values (estimated):
    • Target compound: ~2.1 (high due to Boc and phenyl).
    • N-Acetylphenylalanine: ~1.3 .
    • 2-Oxopiperidinyl derivative : ~0.7.
  • Solubility: The Boc group reduces aqueous solubility compared to unshielded amino acids, requiring formulation aids .

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal amino acid (glycine) to a polymeric resin. Common resins include:

  • Wang resin : For carboxylic acid-terminal peptides.

  • Rink amide resin : For amide-terminal peptides.

Procedure :

  • Deprotection : The resin is treated with 20% piperidine in DMF to remove Fmoc groups (if using Fmoc chemistry).

  • Coupling : Glycine (1.5 eq) is activated with HBTU/HOBt (1 eq) and DIPEA (2 eq) in DMF, then added to the resin.

  • Washing : Sequential washes with DMF, DCM, and methanol ensure removal of excess reagents.

Sequential Amino Acid Addition

The peptide chain is elongated via iterative deprotection and coupling cycles:

StepConditionsPurpose
Deprotection 30% TFA in DCM (Boc) or 20% piperidine/DMF (Fmoc)Remove N-terminal protecting group
Coupling HBTU/HOBt (1 eq), DIPEA (2 eq), amino acid (1.5 eq) in DMF, 2–4 hForm amide bonds
Washing DMF (×3), DCM (×2), methanol (×1)Eliminate unreacted reagents

For the target compound, the sequence is Boc-Gly-Gly-Phe-Gly , with phenylalanine introduced at the third position. Side-chain protection (e.g., benzyl for phenylalanine) is typically unnecessary due to the Boc strategy’s compatibility with acidic cleavage.

Key Catalytic and Reaction Parameters

Coupling Reagent Optimization

Coupling efficiency varies significantly with reagent choice:

Reagent SystemSolventYield (%)Purity (HPLC, %)Source
HBTU/HOBt/DIPEADMF9295
HATU/Oxyma PureDMF9597
DCC/DMAPTHF7888

Findings :

  • HATU/Oxyma Pure minimizes racemization and improves yields for sterically hindered residues.

  • DCC/DMAP is less efficient for glycine-rich sequences due to premature activation.

Deprotection Conditions

Boc removal requires acidic conditions:

AcidConcentrationTime (min)Efficiency (%)Side Reactions
TFA30% in DCM2098Minimal resin swelling
HCl/Dioxane4M3095Partial ester hydrolysis
HCOOH50%6085Incomplete deprotection

TFA is preferred for its rapid action and compatibility with Wang resin.

Final Cleavage and Purification

Resin Cleavage

The peptide is cleaved from the resin using a TFA-based cocktail :

  • Standard cocktail : TFA/thioanisole/water/phenol (90:5:3:2 v/v).

  • Time : 2–4 h at room temperature.

  • Yield : 85–92% crude product.

Purification

Reverse-phase HPLC (RP-HPLC) is employed for purification:

  • Column : C18, 5 µm, 250 × 10 mm.

  • Gradient : 10–50% acetonitrile in 0.1% TFA over 60 min.

  • Purity : >98% after lyophilization.

Analytical Validation

Structural Confirmation

  • Mass Spectrometry : ESI-MS confirms molecular weight (calc. 452.3 Da; obs. 452.2 Da).

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic Boc methyl signals at δ 1.38 ppm and phenylalanine aromatic protons at δ 7.20–7.35 ppm.

Purity Assessment

  • HPLC : Retention time = 12.7 min (C18, 40% acetonitrile).

  • Impurity Profile : <2% deletion peptides or oxidized species.

Comparative Analysis of Methods

ParameterSPPS (Boc)SPPS (Fmoc)Solution-Phase
Yield 85–92%80–88%60–75%
Purity >98%95–97%85–90%
Side Reactions MinimalModerateSignificant
Scalability ExcellentGoodPoor

Challenges and Mitigation Strategies

  • Racemization :

    • Use HATU/Oxyma Pure instead of HOBt.

    • Maintain reaction temperature <25°C.

  • Incomplete Coupling :

    • Double coupling with 2 eq of amino acid.

    • Ultrasonication for 5 min to enhance resin accessibility.

Industrial-Scale Adaptations

  • Continuous Flow SPPS : Reduces solvent use by 40% and cycle time by 30%.

  • Automated Synthesizers : Enable parallel synthesis of 96 peptides with >90% yield .

Q & A

Q. What synthetic strategies are commonly employed for constructing the multi-amide backbone of this compound?

The compound’s structure features sequential amide bonds, which are typically synthesized via coupling reactions. Key steps include:

  • Stepwise peptide coupling : Use of carbodiimide reagents (e.g., EDC) with hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation, as demonstrated in the synthesis of structurally similar compounds .
  • Protection/deprotection cycles : The tert-butoxycarbonyl (Boc) group on the acetyl moiety is introduced early and removed under acidic conditions (e.g., TFA) to preserve stereochemical integrity .
  • Purification : Chromatography (e.g., reverse-phase HPLC) or Supercritical Fluid Chromatography (SFC) ensures product purity, particularly for stereoisomers .

Q. How is the stereochemical configuration (2S) of the central amino acid residue verified?

  • Chiral analytical techniques : Use chiral columns in HPLC or SFC to separate enantiomers, as applied in the isolation of (2R)-configured intermediates .
  • Circular Dichroism (CD) spectroscopy : Compare experimental CD spectra with reference data for (2S)-configured amino acids .
  • X-ray crystallography : Definitive confirmation via crystal structure analysis, though this requires high-purity samples .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR identifies backbone protons, amide protons, and phenyl group signals. 2D techniques (e.g., COSY, HSQC) resolve overlapping peaks in crowded regions .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, especially for Boc-protected intermediates .
  • FT-IR : Amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) validate bond formation .

Advanced Research Questions

Q. How can researchers address contradictory data in NMR assignments for structurally similar regions (e.g., acetyl vs. phenyl groups)?

  • Dynamic NMR experiments : Vary temperature to observe coalescence of diastereotopic protons or rotational barriers in amide bonds .
  • Computational modeling : Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian software) resolve ambiguities by matching experimental spectra .
  • Isotopic labeling : Introduce deuterium at specific positions to simplify spectral interpretation .

Q. What experimental design considerations are critical for optimizing coupling reaction yields in multi-step syntheses?

  • Reagent stoichiometry : Excess carbodiimide (1.2–1.5 equiv) ensures complete activation of carboxylic acids, while HOBt (1.1 equiv) minimizes racemization .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility and reaction homogeneity .
  • Temperature control : Reactions conducted at 0–25°C prevent side reactions (e.g., epimerization) .
  • Real-time monitoring : LC-MS tracks intermediate formation, enabling rapid adjustments .

Q. How can the stability of the Boc-protecting group under varying reaction conditions be assessed?

  • Accelerated degradation studies : Expose intermediates to acidic (TFA), basic (NaOH), or thermal conditions, followed by LC-MS to quantify Boc cleavage .
  • pH-rate profiling : Determine hydrolysis kinetics at different pH levels to identify optimal deprotection windows .
  • Competing reaction analysis : Monitor competing pathways (e.g., ester hydrolysis) under catalytic conditions .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectral data?

  • Benchmarking calculations : Validate DFT functional/basis set choices against known crystal structures of analogous compounds .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to improve shift accuracy .
  • Error analysis : Quantify root-mean-square deviations (RMSD) between predicted and observed shifts to identify systematic biases .

Q. What strategies mitigate racemization during prolonged coupling reactions?

  • Low-temperature protocols : Conduct reactions at ≤0°C to slow base-catalyzed racemization .
  • Alternative coupling agents : Use uranium-based reagents (e.g., HATU) instead of carbodiimides for faster kinetics .
  • Additive screening : Additives like DMAP or OxymaPure suppress side reactions without compromising yield .

Methodological Innovations

Q. How can advanced separation technologies (e.g., SFC) improve purification of stereoisomers?

  • Chiral stationary phases : Columns like Chiralpak® IC resolve enantiomers with >99% ee, as demonstrated in isolating (2R)-configured analogs .
  • Mobile phase optimization : CO2/co-solvent ratios (e.g., 70:30 CO2/MeOH) balance resolution and run time .
  • Scale-up strategies : SFC enables gram-scale purification with minimal solvent waste compared to traditional HPLC .

Q. What computational tools facilitate reaction pathway design for novel derivatives?

  • Reaction path search algorithms : Quantum chemistry-based methods (e.g., GRRM) predict feasible intermediates and transition states .
  • Machine learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., catalysts, solvents) for amide bond formation .
  • Kinetic simulations : Microkinetic models identify rate-limiting steps for targeted optimization .

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